molecular formula C17H19ClN4O4S2 B11402752 5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11402752
M. Wt: 442.9 g/mol
InChI Key: NOYBJTCBGDJJFE-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylsulfanyl, and morpholin-4-ylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe morpholin-4-ylsulfonyl group is then added via sulfonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[2-(dimethylamino)ethylsulfanyl]pyrimidine-4-carboxylic acid
  • 5-chloro-2-(morpholin-4-yl)phenyl derivatives
  • 5-chloro-2-(ethylsulfanyl)phenyl derivatives

Uniqueness

5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19ClN4O4S2

Molecular Weight

442.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H19ClN4O4S2/c1-2-27-17-19-11-14(18)15(21-17)16(23)20-12-3-5-13(6-4-12)28(24,25)22-7-9-26-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChI Key

NOYBJTCBGDJJFE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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